molecular formula C9H14N2O B12869809 Ethyl 1,5-dimethyl-1H-pyrrole-2-carbimidate

Ethyl 1,5-dimethyl-1H-pyrrole-2-carbimidate

Cat. No.: B12869809
M. Wt: 166.22 g/mol
InChI Key: UOEUUOSMFCTWCH-UHFFFAOYSA-N
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Description

Ethyl 1,5-dimethyl-1H-pyrrole-2-carbimidate is a substituted pyrrole derivative characterized by a carbimidate functional group (-C(=NH)OEt) at the 2-position of the pyrrole ring, with methyl substituents at the 1- and 5-positions. Pyrrole derivatives are widely studied for their electronic properties, reactivity, and applications in medicinal chemistry and materials science. The carbimidate group introduces unique reactivity compared to carboxylate esters (e.g., Ethyl 1H-pyrrole-2-carboxylate derivatives), as the imine nitrogen in the carbimidate can participate in hydrogen bonding and nucleophilic reactions.

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

ethyl 1,5-dimethylpyrrole-2-carboximidate

InChI

InChI=1S/C9H14N2O/c1-4-12-9(10)8-6-5-7(2)11(8)3/h5-6,10H,4H2,1-3H3

InChI Key

UOEUUOSMFCTWCH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=N)C1=CC=C(N1C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1,5-dimethyl-1H-pyrrole-2-carbimidate can be achieved through several methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride. This reaction proceeds under mild conditions and yields N-substituted pyrroles in good to excellent yields .

Another method involves the condensation of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran, resulting in N-alkoxycarbonyl pyrroles. This method provides distinct reactivity compared to N-sulfonyl protection, especially in pyrrole acylation protocols .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of catalytic systems and optimized reaction conditions ensures high yields and purity of the final product. The choice of reagents and catalysts is crucial to achieving efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,5-dimethyl-1H-pyrrole-2-carbimidate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, sulfonyl chlorides, benzoyl chloride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of pyrrolidines.

Scientific Research Applications

Ethyl 1,5-dimethyl-1H-pyrrole-2-carbimidate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 1,5-dimethyl-1H-pyrrole-2-carbimidate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Ethyl 1,5-dimethyl-1H-pyrrole-2-carbimidate to structurally related pyrrole derivatives, focusing on electronic effects, substituent influences, and reactivity.

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Functional Group Key Properties/Applications References
This compound 1-Me, 5-Me Carbimidate (-C(=NH)OEt) Potential nucleophilic reactivity, H-bonding N/A (hypothetical)
Ethyl 3-methyl-1H-pyrrole-2-carboxylate 3-Me Carboxylate (-COOEt) Precursor for drug candidates (e.g., compound 215)
Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate 5-Cl, fused pyridine ring Carboxylate (-COOEt) Antibacterial/antiviral screening candidates
Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate None (fused pyridine ring) Carboxylate (-COOEt) Intermediate in heterocyclic synthesis

Key Observations:

Substituent Effects :

  • Methyl groups at the 1- and 5-positions in the target compound likely enhance steric shielding of the pyrrole ring, reducing electrophilic substitution reactivity compared to unsubstituted analogs. This contrasts with Ethyl 3-methyl-1H-pyrrole-2-carboxylate (), where a single 3-methyl group minimally impacts ring reactivity, allowing further functionalization (e.g., acylation to form compound 215) .
  • Electron-withdrawing groups (e.g., Cl in Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate ) increase electrophilicity of the pyrrole ring, favoring nucleophilic attacks .

Functional Group Reactivity :

  • The carbimidate group (-C(=NH)OEt) in the target compound is more nucleophilic than carboxylate esters (-COOEt) due to the lone pair on the imine nitrogen. This property could facilitate reactions with electrophiles (e.g., alkyl halides or carbonyl compounds).
  • Carboxylate esters (e.g., compound 215 in ) are typically hydrolyzed to carboxylic acids under basic conditions, whereas carbimidates may undergo hydrolysis to amidines or thioureas depending on reaction conditions .

Biological and Synthetic Relevance: Carboxylate derivatives (e.g., compound 215) are frequently used in drug discovery due to their stability and ease of derivatization. The fused pyridine ring in Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate () introduces aromaticity and planar rigidity, which are advantageous in materials science or as DNA intercalators .

Biological Activity

Ethyl 1,5-dimethyl-1H-pyrrole-2-carbimidate is a compound of increasing interest due to its potential biological activities, particularly in the fields of antimicrobial and antitubercular research. This article explores the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Chemical Structure and Synthesis

This compound belongs to the pyrrole family, characterized by a five-membered aromatic ring containing nitrogen. The compound can be synthesized through various methods, often involving the modification of existing pyrrole derivatives. A common approach includes the reaction of ethyl 1H-pyrrole-2-carboxylate with appropriate reagents to introduce the carbimidate functional group.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of pyrrole derivatives, including this compound. The compound exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values :

CompoundBacterial StrainMIC (µg/mL)
This compoundStaphylococcus aureus< 10
This compoundEscherichia coli32

These results indicate that the compound has a potent inhibitory effect on bacterial growth, particularly against Staphylococcus aureus, which is known for its resistance to multiple antibiotics.

Antitubercular Activity

The antitubercular potential of this compound was explored in a study focusing on its efficacy against Mycobacterium tuberculosis. The structure-activity relationship (SAR) analysis revealed that modifications in the pyrrole ring significantly influenced the compound's biological activity.

SAR Findings :

  • Compounds with increased lipophilicity demonstrated enhanced activity against M. tuberculosis.
  • The most active derivatives exhibited MIC values below 1 µg/mL against MDR-TB clinical isolates.

Study on Antitubercular Efficacy

A comprehensive study investigated a series of pyrrole derivatives for their antitubercular properties. This compound was part of a larger library screened for activity against M. tuberculosis. The findings indicated that certain modifications could lead to compounds with significant bactericidal effects.

Key Results :

  • The compound showed promising results with an MIC90 below 0.50 µg/mL.
  • It demonstrated low cytotoxicity in macrophage models, indicating a favorable safety profile for further development.

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